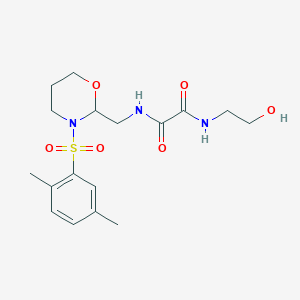

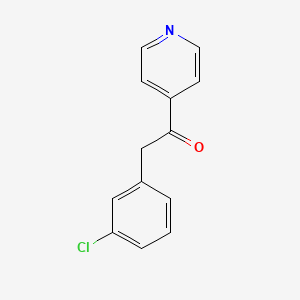

![molecular formula C22H21N5O3 B2860324 4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899966-59-7](/img/structure/B2860324.png)

4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. PDP is a pyrazolopyrimidine-based compound that has shown promising results in inhibiting the growth of cancer cells in various studies.

Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

Researchers have developed methods for synthesizing diverse pyrazolo[3,4-d]pyrimidine derivatives, showcasing the chemical versatility and potential for structural modification of this scaffold. For instance, a study detailed the synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, tested for biological activity against certain viruses and tumor cells. These compounds, including guanosine analogues, showed significant activity, illustrating the scaffold's utility in drug design (Petrie et al., 1985).

Biological Activities and Antiviral Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their biological activities, including antiviral properties. Notably, benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, showing remarkable antiavian influenza virus activity. This highlights the compound's relevance in addressing viral infections, with certain derivatives demonstrating significant antiviral activities (Hebishy et al., 2020).

Anticancer and Anti-inflammatory Applications

Further research into pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential in cancer therapy and inflammation control. For example, a set of 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones exhibited superior inhibitory profiles against COX-2, an enzyme involved in inflammatory processes, compared to reference standards, underscoring the compounds' anti-inflammatory potential (Raffa et al., 2009). Additionally, novel pyrazolopyrimidines derivatives showed significant anticancer and anti-5-lipoxygenase activities, further demonstrating the broad therapeutic potential of these compounds (Rahmouni et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Mode of Action

This is a common mechanism of action for kinase inhibitors .

Biochemical Pathways

The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing. In cancer cells, this can result in apoptosis, or programmed cell death .

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of CDK2 and the subsequent cell cycle arrest can lead to the death of rapidly dividing cells, such as cancer cells. This makes compounds like this one potential candidates for anticancer drugs .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn affect its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .

Propiedades

IUPAC Name |

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-14(2)30-18-10-6-16(7-11-18)21(28)25-26-13-23-20-19(22(26)29)12-24-27(20)17-8-4-15(3)5-9-17/h4-14H,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKBTPMBNPUJGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Benzo[cd]indol-2-ylamino)phenol](/img/structure/B2860243.png)

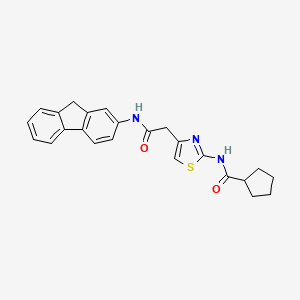

![6-acetyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2860246.png)

![4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2860248.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2860252.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)

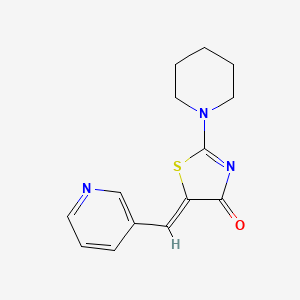

![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)

![[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B2860260.png)